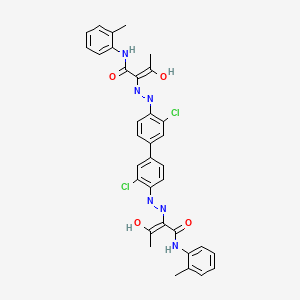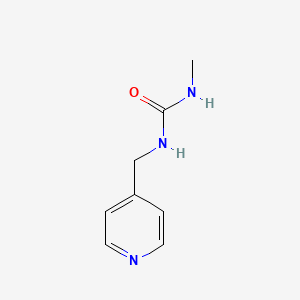
1-Methyl-3-(pyridin-4-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-(pyridin-4-ylmethyl)urea involves a urea group attached to a pyridine ring. The urea group consists of a carbonyl (C=O) group and two amine (-NH2) groups. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-3-(pyridin-4-ylmethyl)urea are not available, urea derivatives have been used in the synthesis of various compounds with antiproliferative activity against cancer cell lines .Scientific Research Applications
Conformational Studies and Complexation
Pyrid-2-yl ureas, including derivatives similar to 1-Methyl-3-(pyridin-4-ylmethyl)urea, have been investigated for their conformational isomerism and ability to bind cytosine through hydrogen bonding and intermolecular complexation. The study demonstrates the influence of substituents on the equilibrium between conformational isomers and their binding affinities, highlighting the role of electronic factors in molecular interactions (Chien et al., 2004).
Anticancer Applications
Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has uncovered their potential as anticancer agents. These compounds show significant antiproliferative effects against various cancer cell lines, with certain derivatives demonstrating potency comparable to established treatments. This highlights the therapeutic potential of pyridyl urea derivatives in cancer research (Feng et al., 2020).
Supramolecular Chemistry
The assembly of metallo-supramolecular macrocycles using di-(m-pyridyl)-urea ligands, including those structurally related to 1-Methyl-3-(pyridin-4-ylmethyl)urea, illustrates the utility of these compounds in the design of complex molecular architectures. These macrocycles, characterized by hydrogen bonding sites and metal coordination, offer insights into the principles of molecular assembly and its potential applications (Troff et al., 2012).
Anion Binding and Sensing
The study of urea-based receptors, including pyridinium/urea derivatives, for anion binding and sensing applications reveals the influence of structural modifications on anion affinity and sensing mechanisms. This research provides a foundation for developing new sensors and materials for anion recognition, emphasizing the versatility of pyridyl urea derivatives in chemical sensing (Bergamaschi et al., 2011).
Green Chemistry Approaches
Innovative solvent- and halide-free methods for synthesizing pyridine-2-yl substituted ureas through C–H functionalization of pyridine N-oxides demonstrate the commitment to developing more sustainable and efficient chemical processes. This research underscores the importance of green chemistry principles in the synthesis of pyridyl urea derivatives and their broader applicability (Rassadin et al., 2016).
Future Directions
1-Methyl-3-(pyridin-4-ylmethyl)urea and its derivatives have potential applications in various industries. In particular, they have shown promise in the field of medicinal chemistry, with some derivatives demonstrating significant antiproliferative effects on cancer cell lines . This suggests that these compounds could be further explored as potential anticancer agents .
properties
IUPAC Name |
1-methyl-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQVKMKDVCSCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(pyridin-4-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

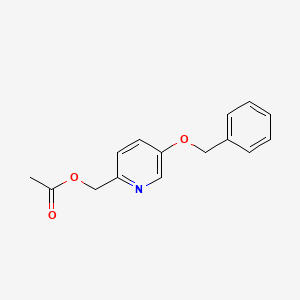
![N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide](/img/structure/B2915545.png)
![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2915546.png)
![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2915547.png)
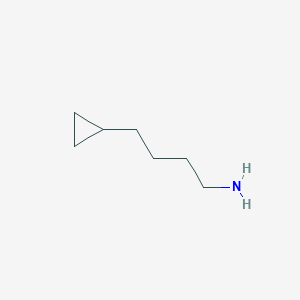
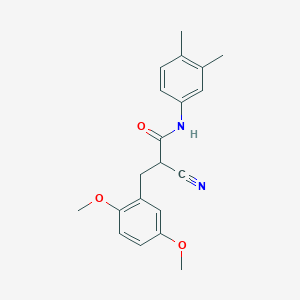

![N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2915559.png)
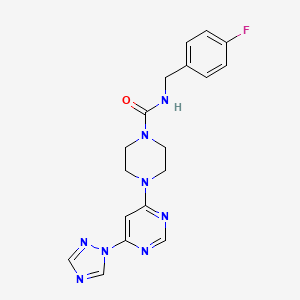
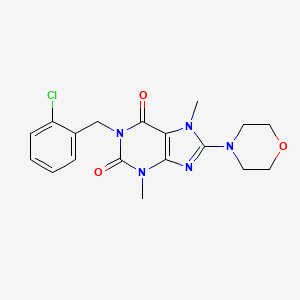
![N-[2-(5-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2915564.png)
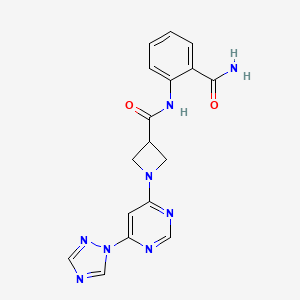
![N-tert-butyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2915566.png)
